molecular formula C20H16FN3O4 B2538836 Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate CAS No. 1040663-87-3

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Cat. No.: B2538836
CAS No.: 1040663-87-3
M. Wt: 381.363
InChI Key: QUHLCYLFWKCMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.363. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate, due to its complex structure, serves as a fundamental compound in the synthesis of various pharmaceuticals and research chemicals. The microwave-induced synthesis of fluorobenzamides, including derivatives with similar structures, highlights the importance of fluorine in enhancing antimicrobial activity. These compounds, synthesized through conventional and microwave methods, show promise against both Gram-positive and Gram-negative bacteria as well as fungi, demonstrating the chemical's potential in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antimicrobial Activity

Research indicates that the presence of a fluorine atom in the benzoyl group significantly boosts antimicrobial efficacy. For instance, specific derivatives synthesized using this compound have shown substantial activity against bacterial strains at minimal inhibitory concentrations (MICs), positioning them as potential candidates for antimicrobial drug development (Desai, Rajpara, & Joshi, 2013).

Antioxidant Properties

The structure of this compound and its derivatives also lends itself to exploration in antioxidant applications. Compounds with similar backbones have been shown to exhibit significant free-radical scavenging abilities, as demonstrated by assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power). This indicates potential utility in combating oxidative stress-related diseases (Hussain, 2016).

Structural and Molecular Studies

The solid-state structure and molecular dynamics of related compounds have been extensively studied, revealing detailed insights into their conformational stability and electronic distribution. For example, crystallographic analysis provides a basis for understanding how these molecules interact at the atomic level, which is crucial for designing compounds with desired biological activities (Bacsa et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally similar to this compound have been explored as inhibitors of key enzymes, such as HIV integrase. These studies not only underscore the compound's relevance in the context of antiviral therapy but also its potential in addressing a wide range of diseases by targeting specific enzymatic pathways (Rais et al., 2017).

Properties

IUPAC Name

methyl 4-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-28-20(27)14-5-7-16(8-6-14)22-19(26)17-9-10-18(25)24(23-17)12-13-3-2-4-15(21)11-13/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHLCYLFWKCMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.